REACTION_CXSMILES
|
[F:1][C:2]1[CH:20]=[CH:19][C:5]([CH2:6][N:7]2[C:13](=O)[O:12][C:10](=O)[C:9]3=[CH:15][CH:16]=[CH:17][CH:18]=[C:8]23)=[CH:4][CH:3]=1.CSC1[NH:24][CH2:25][CH2:26][N:27]=1.[OH-].[Na+]>O1CCOCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][N:7]2[C:8]3[C:9](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:10](=[O:12])[N:24]3[CH2:25][CH2:26][N:27]=[C:13]23)=[CH:19][CH:20]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CN2C=3C(C(=O)OC2=O)=CC=CC3)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC=1NCCN1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
with stirring for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in methylene chloride
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 1N hydrochloric acid
|
Type
|
WASH
|
Details
|
The combined aqueous extracts are washed with methylene chloride
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
dried by suction
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
ADDITION
|
Details
|
treated with charcoal
|
Type
|
CUSTOM
|
Details
|
to crystallize 10-(4'-fluorobenzyl)-2,3-dihydro-imidazo[2,1-b]quinazolin-5(10H)-one, m.p. 192°-195°C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(CN2C=3N(C(C4=CC=CC=C24)=O)CCN3)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |